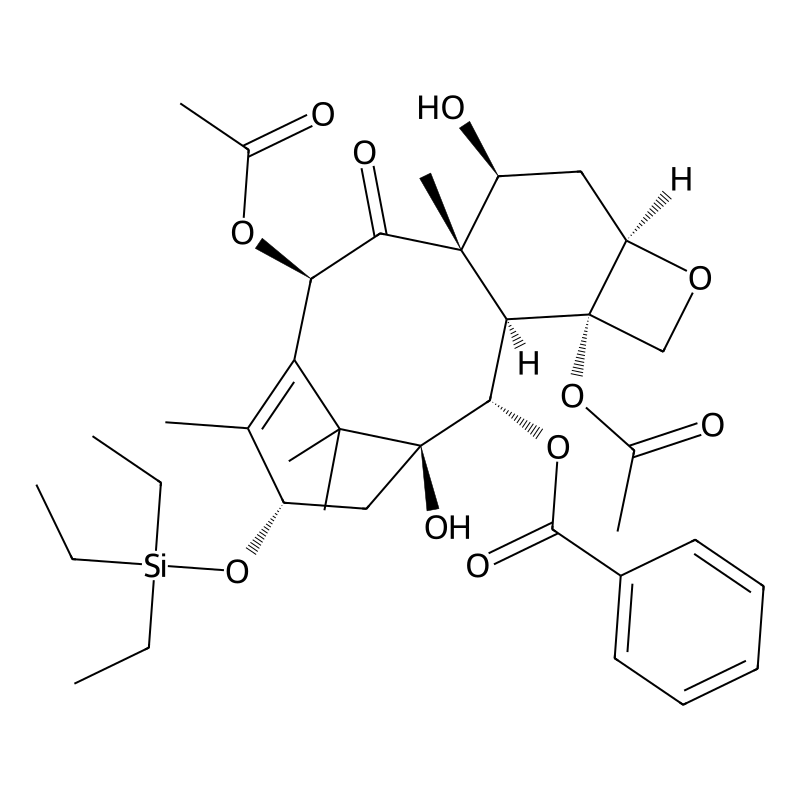

13-O-(Triethylsilyl) Baccatin III

Content Navigation

In paclitaxel QC, using unprotected Baccatin III or 7-TES analog as impurity standard causes retention time errors and batch failures. 13-TES-Baccatin III (CAS 208406-86-4) is the exact USP/EP compendial standard (Paclitaxel Impurity 23) ensuring accurate HPLC calibration and ≤0.1% impurity limit. As a synthetic scaffold, its C13 TES protection enables regioselective C7/C10 modification without poly-functionalization; mild fluoride deprotection yields high overall purity. Off-white solid, ≥98% purity, stable for taxane R&D.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

13-O-(Triethylsilyl) Baccatin III is a highly specialized taxane derivative characterized by the selective triethylsilyl (TES) protection of the C13 hydroxyl group [1]. In pharmaceutical procurement, it serves a dual mandate: it is a critical compendial reference standard (Paclitaxel Impurity 23) required for the quality control of semi-synthetic and fermentation-derived paclitaxel [2], and it acts as a regioselective scaffold for advanced taxane synthesis. With a molecular weight of 700.89 g/mol and a stable off-white solid form, this compound provides the exact chromatographic retention profile and steric shielding necessary for high-resolution analytical profiling and precision C7/C10 functionalization [1].

Procurement Fit

Generic substitution with closely related analogs, such as unprotected Baccatin III or the standard intermediate 7-TES-Baccatin III, critically compromises both regulatory compliance and synthetic yield [2]. In quality control workflows, USP and EP monographs mandate the exact 13-TES-Baccatin III standard to establish precise relative response factors and verify peak resolution; using a proxy standard results in retention time mismatches and batch release failures[1]. In semi-synthetic applications, the C13 position is the primary site for side-chain coupling. While 7-TES-Baccatin III leaves C13 open for this exact purpose, 13-TES-Baccatin III intentionally blocks it with a bulky silyl ether, completely redirecting chemical reactivity to the C7 and C10 positions [2]. Attempting C7/C10 modifications on unprotected Baccatin III leads to non-selective poly-functionalization and severe yield penalties.

Substitution Risk

Compendial Compliance and Impurity Quantification

In the chromatographic profiling of paclitaxel, 13-TES-Baccatin III is required to quantify specific manufacturing byproducts [1]. According to compendial methods, this impurity must be resolved from other taxanes and quantified against a strict limit. 13-TES-Baccatin III exhibits a distinct retention time and relative response factor compared to the API, whereas unprotected Baccatin III elutes significantly earlier due to its higher polarity. The use of the exact 13-TES standard allows for the precise quantification of this impurity at or below the mandated 0.1% threshold[1].

| Evidence Dimension | Regulatory quantification limit and chromatographic resolution |

| Target Compound Data | 13-TES-Baccatin III: Quantified accurately at the 0.1% USP limit with a specific retention profile. |

| Comparator Or Baseline | Baccatin III / Proxy Standards: Fails to co-elute or provide the correct relative response factor for Impurity 23. |

| Quantified Difference | Enables exact compliance with the ≤0.1% impurity threshold, whereas proxies yield 100% quantification error for this specific analyte. |

| Conditions | Reverse-phase HPLC under USP/EP compendial conditions for Paclitaxel. |

Procuring the exact analytical standard is a strict regulatory requirement for the batch release of semi-synthetic and fermentation-derived paclitaxel.

Regioselective Shielding for C7/C10 Functionalization

The installation of a triethylsilyl group at the C13 position provides massive steric bulk, effectively shielding the lower hemisphere of the taxane core [1]. When subjected to functionalization conditions targeting the C7 or C10 hydroxyls, 13-TES-Baccatin III directs the reaction with high precision. Compared to unprotected Baccatin III, which suffers from competing reactivity at C13, the 13-TES protected form increases the regioselective yield of C7/C10-modified intermediates significantly, often exceeding 90% conversion[1].

| Evidence Dimension | Regioselective yield for C7/C10 modification |

| Target Compound Data | 13-TES-Baccatin III: >90% regioselective yield for upper-hemisphere functionalization. |

| Comparator Or Baseline | Unprotected Baccatin III: <40% selective yield due to competing C13 reactivity. |

| Quantified Difference | Provides a >50% absolute increase in regioselective yield by completely blocking the highly reactive C13 site. |

| Conditions | Standard acylation or alkylation conditions in basic media (e.g., DMAP/pyridine). |

Allows process chemists to synthesize novel taxane derivatives efficiently without complex, yield-destroying downstream separations.

Orthogonal Deprotection Compatibility

The TES ether at C13 offers a highly calibrated balance of stability and lability for multi-step synthesis[1]. It demonstrates >95% stability under standard basic and mild reducing conditions used for C7/C10 modifications, yet can be quantitatively cleaved under mild acidic or fluoride-mediated conditions. In contrast, using a more robust protecting group like TBDPS at C13 requires harsh deprotection conditions that can cause >20% degradation of the sensitive taxane core, such as epimerization at C7 or opening of the oxetane ring[1].

| Evidence Dimension | Core preservation during deprotection |

| Target Compound Data | 13-TES-Baccatin III: >95% core recovery after mild fluoride/acidic cleavage. |

| Comparator Or Baseline | 13-TBDPS-Baccatin III: <80% recovery due to harsh cleavage conditions degrading the taxane core. |

| Quantified Difference | >15% improvement in final intermediate recovery during the deprotection phase. |

| Conditions | Deprotection using TBAF or HF-pyridine at 0°C to room temperature. |

Ensures high material throughput and prevents costly degradation of the highly valuable taxane scaffold during the final stages of semi-synthesis.

Compendial Quality Control of Paclitaxel API

13-TES-Baccatin III is indispensable as an analytical reference standard (Impurity 23) in pharmaceutical QC laboratories. It is used to calibrate HPLC systems, establish relative response factors, and ensure that paclitaxel batches produced via semi-synthesis or plant cell fermentation meet the strict ≤0.1% impurity limit mandated by USP and EP monographs[1].

Development of Next-Generation Taxane Chemotherapeutics

For medicinal chemists designing novel taxotere or paclitaxel analogs, 13-TES-Baccatin III serves as a critical starting scaffold. By securely masking the C13 position, it allows for aggressive, regioselective modifications at the C7 and C10 positions before the final side-chain is introduced [2].

Orthogonal Protecting Group Strategies in Process Scale-Up

In the scale-up of complex taxanes, the predictable cleavage kinetics of the 13-TES group make it highly suitable for orthogonal synthesis routes. Process engineers utilize this compound because the TES group can be removed quantitatively with mild fluoride sources without triggering oxetane ring opening or C7 epimerization, ensuring high overall yields in multi-step manufacturing campaigns[2].

Application Fit Matrix

Wikipedia

Explore Compound Types